2-(1-Aminobutyl)-4,6-difluorophenol
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Overview
Description
2-(1-Aminobutyl)-4,6-difluorophenol is an organic compound that features a phenol group substituted with two fluorine atoms and an aminobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminobutyl)-4,6-difluorophenol typically involves the following steps:
Starting Materials: The synthesis begins with a phenol derivative that is substituted with fluorine atoms at the 4 and 6 positions.
Amination Reaction: The phenol derivative undergoes an amination reaction where an aminobutyl group is introduced. This can be achieved using reagents such as butylamine under controlled conditions.
Reaction Conditions: The reaction is typically carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.
Catalysts: Employing catalysts to enhance the reaction rate and yield.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminobutyl)-4,6-difluorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include:
Quinones: From oxidation reactions.
Hydroquinones: From reduction reactions.
Substituted Phenols: From nucleophilic substitution reactions.
Scientific Research Applications
2-(1-Aminobutyl)-4,6-difluorophenol has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is used in research to understand its effects on biological systems, including its potential as an antimicrobial or anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 2-(1-Aminobutyl)-4,6-difluorophenol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(1-Aminobutyl)-4,6-dichlorophenol: Similar structure but with chlorine atoms instead of fluorine.
2-(1-Aminobutyl)-4,6-dibromophenol: Similar structure but with bromine atoms instead of fluorine.
Uniqueness
2-(1-Aminobutyl)-4,6-difluorophenol is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to its chlorinated or brominated analogs.
Properties
Molecular Formula |
C10H13F2NO |
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Molecular Weight |
201.21 g/mol |
IUPAC Name |
2-(1-aminobutyl)-4,6-difluorophenol |
InChI |
InChI=1S/C10H13F2NO/c1-2-3-9(13)7-4-6(11)5-8(12)10(7)14/h4-5,9,14H,2-3,13H2,1H3 |
InChI Key |
RPVUAIORJVCMCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=C(C(=CC(=C1)F)F)O)N |
Origin of Product |
United States |
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